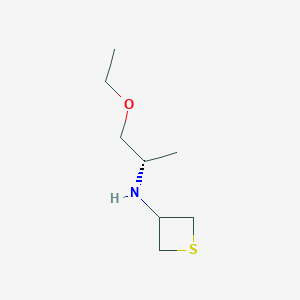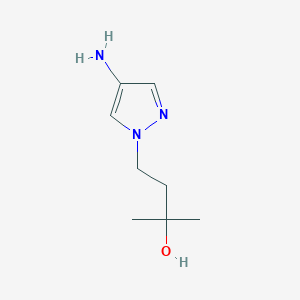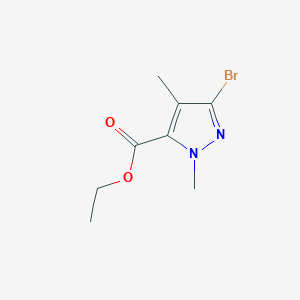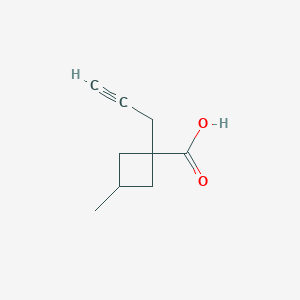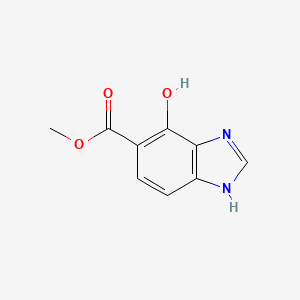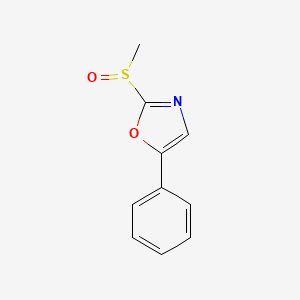
2-(Methylsulfinyl)-5-phenyloxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfinyl)-5-phenyloxazole is a heterocyclic compound that features an oxazole ring substituted with a methylsulfinyl group at the 2-position and a phenyl group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfinyl)-5-phenyloxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-(methylsulfinyl)acetophenone with an appropriate amine or nitrile under acidic or basic conditions to form the oxazole ring . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained in good yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound may involve techniques such as recrystallization or chromatography to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfinyl)-5-phenyloxazole can undergo various chemical reactions, including:
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of sulfide derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfinyl)-5-phenyloxazole has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Methylsulfinyl)-5-phenyloxazole involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfonyl)-5-phenyloxazole: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(Methylthio)-5-phenyloxazole: Similar structure but with a thioether group instead of a sulfinyl group.
2-(Methylsulfinyl)-5-methylthiooxazole: Similar structure but with a methylthio group at the 5-position instead of a phenyl group.
Uniqueness
2-(Methylsulfinyl)-5-phenyloxazole is unique due to the presence of both a methylsulfinyl group and a phenyl group on the oxazole ring. This combination of substituents imparts specific chemical and physical properties to the compound, making it valuable for various applications in research and industry.
Eigenschaften
Molekularformel |
C10H9NO2S |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
2-methylsulfinyl-5-phenyl-1,3-oxazole |
InChI |
InChI=1S/C10H9NO2S/c1-14(12)10-11-7-9(13-10)8-5-3-2-4-6-8/h2-7H,1H3 |
InChI-Schlüssel |
SMITYGSJDZVPFO-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)C1=NC=C(O1)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-5-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-b]pyrazine-7-carbaldehyde](/img/structure/B13010178.png)
![6-Bromo-4-chloro-2-methylpyrido[2,3-d]pyrimidine](/img/structure/B13010180.png)
![Tetrahydro-2'H-spiro[cyclopropane-1,6'-pyrrolo[1,2-a]pyrazin]-3'(4'H)-one](/img/structure/B13010184.png)
![3,9-Dioxatricyclo[3.3.1.02,4]nonane](/img/structure/B13010197.png)

![3-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13010208.png)


